molecular formula C7H8ClN B054526 4-Chlorobenzylamine CAS No. 104-86-9

4-Chlorobenzylamine

Cat. No. B054526
CAS RN: 104-86-9
M. Wt: 141.6 g/mol
InChI Key: YMVFJGSXZNNUDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorobenzylamine involves reactions such as etherification and reduction. A study by Che Ming-ming (2012) elaborated on the synthesis of a derivative, 4-(4-methylphenoxy)benzylamine, highlighting the reaction's efficiency and yield under optimal conditions (Che Ming-ming, 2012).

Molecular Structure Analysis

R. Hakiri et al. (2018) analyzed the molecular structure of a related compound, 4-chlorobenzylammonium nitrate, using X-ray diffraction and FT-IR spectroscopy. Their study provided detailed insights into the crystal packing and intermolecular interactions of the compound (R. Hakiri et al., 2018).

Chemical Reactions and Properties

Kaikai Hu et al. (2020) investigated the cocrystallization of 4-chlorobenzylamine with various organic acids, leading to the formation of several molecular salts. This study revealed crucial aspects of the compound's reactivity and interaction with acids (Kaikai Hu et al., 2020).

Physical Properties Analysis

The physical properties of 4-Chlorobenzylamine and its derivatives can be understood through studies like the one conducted by E. Gibson et al. (2009), which involved the hydrochlorination of 4-benzylaniline in chlorobenzene. Their work provided valuable insights into solvation processes and intermolecular interactions (E. Gibson et al., 2009).

Chemical Properties Analysis

Investigations like those by Qing-mei Wu et al. (2022) and A. Saeed et al. (2008) contribute to understanding the chemical properties of 4-Chlorobenzylamine derivatives. These studies involve synthesizing and analyzing compounds for structural properties, vibrational spectroscopy, and molecular interactions (Qing-mei Wu et al., 2022), (A. Saeed et al., 2008).

Scientific Research Applications

Application 1: 2D/3D Perovskite Solar Cells

  • Summary of the Application : 4-Chlorobenzylamine is used in the creation of 2D/3D perovskite solar cells . These cells are a type of solar cell that includes a perovskite-structured compound, which is a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer .
  • Methods of Application : In the study, the organic 4-chlorobenzylamine cation was applied to react with 3D perovskite and the residual PbI2 to in-situ form a two-dimensional (2D) perovskite top layer . This layer can passivate the surface and grain boundary defects of the 3D perovskite film, and improve the surface hydrophobicity .
  • Results or Outcomes : The 2D/3D perovskite solar cells (PSCs) achieved power conversion efficiencies (PCEs) up to 20.88%, much higher than that of 18.70% for the 3D-PSCs . In addition, 2D/3D-PSCs can maintain 82% of the initial PCE after 200 hours of continuous operation under 1-sun illumination in N2 atmosphere, exhibiting excellent stability .

Application 2: Organic Synthesis

  • Summary of the Application : 4-Chlorobenzylamine is often used as a building block in organic synthesis . It’s a versatile reagent that can be used to construct a wide variety of organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 4-Chlorobenzylamine can be used in reactions such as nucleophilic substitution, reduction, and condensation .

Application 3: Corrosion Inhibitor

  • Summary of the Application : 4-Chlorobenzylamine has been studied as a corrosion inhibitor for mild steel in hydrochloric acid .
  • Methods of Application : In the study, the corrosion behavior of mild steel in hydrochloric acid was investigated in the presence of 4-Chlorobenzylamine using weight loss and thermometric methods .
  • Results or Outcomes : The results demonstrated that 4-Chlorobenzylamine is an efficient corrosion inhibitor with good anticorrosion capabilities in hydrochloric acid for mild steel .

Application 4: Research Use Only Reagent

  • Summary of the Application : 4-Chlorobenzylamine is often used as a reagent in various scientific research . It’s a versatile reagent that can be used in a wide range of experiments .
  • Methods of Application : The specific methods of application can vary widely depending on the particular experiment being performed. Generally, 4-Chlorobenzylamine can be used in reactions such as nucleophilic substitution, reduction, and condensation .

Application 5: Chemical Synthesis

  • Summary of the Application : 4-Chlorobenzylamine is often used as a building block in chemical synthesis . It’s a versatile reagent that can be used to construct a wide variety of organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 4-Chlorobenzylamine can be used in reactions such as nucleophilic substitution, reduction, and condensation .

Safety And Hazards

When handling 4-Chlorobenzylamine, it is recommended to wash face, hands, and any exposed skin thoroughly. It is not advisable to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chlorophenyl)methanamine
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InChI

InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMVFJGSXZNNUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CN)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID7059307
Record name 4-Chlorobenzylamine
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Molecular Weight

141.60 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Chlorobenzylamine
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Product Name

4-Chlorobenzylamine

CAS RN

104-86-9
Record name 4-Chlorobenzylamine
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Record name Benzenemethanamine, 4-chloro-
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Record name 4-Chlorobenzylamine
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Record name Benzenemethanamine, 4-chloro-
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Record name 4-Chlorobenzylamine
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Record name 4-chlorobenzylamine
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Synthesis routes and methods

Procedure details

Sponge nickel from Comparative Example 1 (12 mg, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to 4-chlorobenzonitrile (0.137 g, 1 mmol) dissolved in 7 N ammonia in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni catalyst removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-chlorobenzylamine (0.14 g, 99%). GCMS purity 78%.
Quantity
0.137 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
784
Citations
K Hu, S Jin, M Li, X Li, Z Lin, B Liu, D Wang - Journal of Molecular Structure, 2020 - Elsevier
… synthons between the 4-chlorobenzylamine and the organic … the basic NH 2 , 4-chlorobenzylamine has the additional rigid … acid-base adducts concerning the 4-chlorobenzylamine [13]. …
Number of citations: 1 www.sciencedirect.com
M Freifelder - The Journal of Organic Chemistry, 1966 - ACS Publications
… 4-chlorobenzylamine was … Weismantel[Ann., 449, 249 (1926)], who preparedthis compound from 4-chlorobenzylamine and benzyl chloride, give 195-196 (13 mm). Material solidified. = S…
Number of citations: 29 pubs.acs.org
B Odhafa, E Abdullah, RA Al-Uqaily… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… Based on the above, we conclude the following: 1- The results showed that (4-Chlorobenzylamine) is an effective corrosion inhibitor and has anticorrosion properties in HCl for mild steel…
Number of citations: 3 ejchem.journals.ekb.eg
F Markwardt, H Landmann… - European Journal of …, 1968 - Wiley Online Library
… 4-Chlorobenzylamine, a strong thrombin inhibitor, is only of low effectiveness against trypsin and plasmin. Derivatives of benzamidine are stronger inhibitors than derivatives of …
Number of citations: 181 febs.onlinelibrary.wiley.com
S Abid, SS Al-Deyab, M Rzaigui - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… The chemicals used to prepare the title compounds include CdCO 3 , 4-chlorobenzylamine (… mixture of CdCO 3 (0.86 g, 5 mmol), 4-chlorobenzylamine (2.45 ml, 20 mmol)and C 2 H 5 …
Number of citations: 10 scripts.iucr.org
M Rzadkowska, E Szacoń, D Matosiuk… - Acta Poloniae …, 2012 - europepmc.org
… In the reaction of ethyl N-(1-arylimidazolidine-2-ylidene) carbamic acid ester with 4-chlorobenzylamine new derivatives of 1-(1-arylimidazolidine-2-ylidene)-3-arylurea (I-VI) were …
Number of citations: 4 europepmc.org
R Hakiri, I Ameur, S Abid, N Derbel - Journal of Molecular Structure, 2018 - Elsevier
… A new compound, 4-chlorobenzylammonium nitrate, was obtained by a reaction between 4-chlorobenzylamine and nitric acid, and characterized by X-ray diffraction and FT-IR …
Number of citations: 32 www.sciencedirect.com
JF Allen, NB Chapman - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… A solution of the 4-chlorobenzylamine (20 g., 0.094 mole) in dry chloroform was added with stirring during 1 hr. to a suspension of phosphorus pentachloride (22 g., 0.10 mole) in …
Number of citations: 7 pubs.rsc.org
C Phurat, T Teerawatananond… - … Section E: Structure …, 2010 - scripts.iucr.org
… efforts in the area of transition metal complex-based anticancer agents, the title compound has been prepared as a ligand by Schiff base reaction between 4-chlorobenzylamine and …
Number of citations: 2 scripts.iucr.org
M Obst, T Heinze - Macromolecular Materials and Engineering, 2016 - Wiley Online Library
… Organo-soluble amino cellulose derivatives were synthesized in a one-pot synthesis by simultaneous reaction of tosyl celluloses with ethylenediamine and 4-chlorobenzylamine. The …
Number of citations: 15 onlinelibrary.wiley.com

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